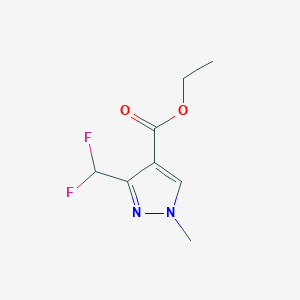

Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(difluoromethyl)-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O2/c1-3-14-8(13)5-4-12(2)11-6(5)7(9)10/h4,7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQQMVMIANXDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1C(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469916 | |

| Record name | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141573-95-7 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-(difluoromethyl)-1-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141573-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141573957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

Introduction: The Significance of a Fluorinated Pyrazole Core

Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a pivotal intermediate in the agrochemical industry, particularly in the synthesis of a modern class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[1][2] The presence of the difluoromethyl group at the 3-position of the pyrazole ring is crucial for the biological activity of these fungicides, which target the mitochondrial respiratory chain in fungi.[2] This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the different methodologies. The content is tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Comparative Overview of Synthetic Strategies

Several synthetic pathways to this compound have been developed, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as starting material availability, scalability, cost-effectiveness, and the desired purity of the final product. Here, we will delve into two prominent and mechanistically distinct approaches:

-

Route 1: The Claisen Condensation and Knorr Cyclization Approach: This classic and widely employed method builds the pyrazole ring from acyclic precursors.

-

Route 2: The Multi-step Synthesis from 1,3-Dimethylpyrazole: This pathway involves the functionalization of a pre-existing pyrazole ring system.

The following table provides a high-level comparison of these two primary routes:

| Feature | Route 1: Claisen Condensation & Knorr Cyclization | Route 2: From 1,3-Dimethylpyrazole |

| Starting Materials | Ethyl difluoroacetate, Ethyl acetate, Triethyl orthoformate, Methylhydrazine | 1,3-Dimethylpyrazole |

| Key Transformations | Claisen condensation, Knorr pyrazole synthesis | Halogenation, Bromination, Hydrolysis, Fluorination, Grignard reaction |

| Reported Advantages | Well-established, utilizes common starting materials | High purity of the final product, avoids isomeric mixtures |

| Potential Challenges | Potential for isomer formation during cyclization | Longer synthetic sequence, use of hazardous reagents |

Route 1: Synthesis via Claisen Condensation and Knorr Pyrazole Synthesis

This synthetic strategy is a cornerstone in the production of this compound. It involves the initial formation of a β-ketoester through a Claisen condensation, followed by the construction of the pyrazole ring via a Knorr-type cyclization reaction with methylhydrazine.

Mechanistic Insights

The Knorr pyrazole synthesis is a robust and versatile method for constructing pyrazole rings.[2] The reaction proceeds through the condensation of a 1,3-dicarbonyl compound (in this case, an intermediate derived from the β-ketoester) with a hydrazine derivative. The initial step is the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack and subsequent dehydration to yield the stable aromatic pyrazole ring.

Experimental Workflow: Route 1

Caption: Workflow for the synthesis via Claisen condensation and Knorr cyclization.

Detailed Experimental Protocol: Route 1

Step 1: Synthesis of the Sodium Enolate of Ethyl 2,2-difluoroacetoacetate

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

A solution of ethyl difluoroacetate and ethyl acetate in anhydrous THF is added dropwise to the cooled suspension under a nitrogen atmosphere.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of hydrogen gas ceases.

-

The resulting slurry containing the sodium enolate is used directly in the next step.

Step 2: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate

-

The slurry from the previous step is cooled to 0 °C.

-

A mixture of triethyl orthoformate and acetic anhydride is added dropwise, maintaining the temperature below 10 °C.

-

The reaction mixture is then heated at reflux for several hours.

-

After cooling, the reaction is quenched by the slow addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude enol ether.

Step 3: Synthesis of this compound

-

The crude ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate is dissolved in a suitable solvent such as ethanol.

-

The solution is cooled to 0 °C, and methylhydrazine is added dropwise.

-

The reaction mixture is stirred at room temperature for several hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the final product.

Route 2: Synthesis from 1,3-Dimethylpyrazole

This alternative approach begins with a pre-formed pyrazole ring and introduces the required functional groups through a series of transformations. This method can offer advantages in terms of regioselectivity, potentially avoiding the formation of isomers that can occur in the Knorr synthesis.[3]

Mechanistic Insights

This multi-step synthesis relies on a sequence of well-established organic reactions. The initial halogenation directs the subsequent functionalization steps. A key step is the Grignard reaction, where a magnesium-halogen exchange is followed by carboxylation with ethyl chloroformate to introduce the ester functionality. The formation of the Grignard reagent involves the insertion of magnesium into the carbon-halogen bond, creating a highly nucleophilic organometallic species.[4][5][6][7]

Experimental Workflow: Route 2

Caption: Workflow for the synthesis starting from 1,3-dimethylpyrazole.

Detailed Experimental Protocol: Route 2

Step 1: Halogenation of 1,3-Dimethylpyrazole

-

To a solution of 1,3-dimethylpyrazole in a suitable solvent (e.g., ethanol or a mixture of water and ethanol), add the halogenating agent (e.g., bromine or iodine) portion-wise at a controlled temperature (e.g., 5-20 °C).[8]

-

The reaction mixture is stirred at room temperature for several hours until the starting material is consumed, as monitored by gas chromatography (GC).

-

The reaction is quenched with a solution of sodium thiosulfate.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the 4-halo-1,3-dimethyl-1H-pyrazole.

Step 2: Synthesis of 4-Halo-1-methyl-1H-pyrazole-3-carbaldehyde

-

The 4-halo-1,3-dimethyl-1H-pyrazole is dissolved in a chlorinated solvent (e.g., dichloromethane or carbon tetrachloride).

-

N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) are added.

-

The mixture is heated to reflux for several hours.

-

After cooling, the succinimide byproduct is filtered off.

-

The filtrate is then treated with hexamethylenetetramine followed by acidic hydrolysis to yield the aldehyde.

Step 3: Synthesis of 4-Halo-3-(difluoromethyl)-1-methyl-1H-pyrazole

-

The 4-halo-1-methyl-1H-pyrazole-3-carbaldehyde is dissolved in an anhydrous chlorinated solvent and cooled to a low temperature (e.g., -5 to 0 °C).

-

A fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is added dropwise.

-

The reaction is stirred at a low temperature for an extended period (e.g., 36 hours).

-

The reaction is carefully quenched with a saturated solution of sodium bicarbonate.

-

The product is extracted, and the organic layer is dried and concentrated. Purification by distillation under reduced pressure yields the desired difluoromethylated pyrazole.

Step 4: Synthesis of this compound via Grignard Reaction

-

In a flame-dried flask under a nitrogen atmosphere, a solution of the 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole in anhydrous THF is prepared.

-

The solution is cooled, and a Grignard reagent such as isopropylmagnesium chloride is added dropwise.

-

The mixture is stirred for a period to allow for the magnesium-halogen exchange.

-

The reaction is then cooled to a lower temperature, and ethyl chloroformate is added dropwise.

-

After stirring, the reaction is quenched with a saturated solution of ammonium chloride.

-

The product is extracted, and the organic layer is dried, concentrated, and purified by distillation under reduced pressure to give the final product.[9]

Safety Considerations

The synthesis of this compound involves the use of several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Ethyl difluoroacetate: This reagent is a flammable liquid and vapor. It can cause severe skin burns and eye damage.[9][10][11]

-

Methylhydrazine: This compound is highly toxic and a suspected carcinogen. It can be fatal if inhaled, swallowed, or absorbed through the skin.[3][12][13][14]

-

Sodium Hydride: This is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas.

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. It should be handled with care to avoid inhalation or contact with skin and eyes.

-

Diethylaminosulfur Trifluoride (DAST): DAST is a corrosive and moisture-sensitive reagent that can release toxic and corrosive fumes.

-

Grignard Reagents: These are highly reactive and moisture-sensitive. They can ignite spontaneously in air.

It is imperative to consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[1][9][10][11][12][13][14][15]

Conclusion and Future Perspectives

The synthesis of this compound is a well-elucidated area of organic chemistry, driven by its importance in the agrochemical sector. Both the Claisen condensation/Knorr cyclization and the functionalization of a pre-existing pyrazole ring offer viable routes to this key intermediate. While the former is a more convergent approach, the latter can provide better control over regioselectivity.

Future research in this area may focus on the development of more sustainable and environmentally friendly synthetic methods, such as the use of flow chemistry, greener solvents, and catalytic systems that minimize waste and improve safety. As the demand for effective and selective fungicides continues to grow, the optimization of the synthesis of this and related fluorinated pyrazoles will remain a topic of significant interest for both academic and industrial researchers.

References

- Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. (URL: )

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. (URL: [Link])

- CN111233768A - Preparation method of 3- (difluoromethyl)

-

Material Safety Data Sheet - Methylhydrazine, 98% - Cole-Parmer. (URL: [Link])

-

SAFETY DATA SHEET - Gujarat Fluorochemicals Limited. (URL: [Link])

-

Ethyl 3-(difluoromethyl)-1-methyl-4-pyrazole carboxylate | C8H10F2N2O2 | CID 11644126. (URL: [Link])

- Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. (URL: )

-

Knorr Pyrazole Synthesis - Chem Help ASAP. (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (URL: [Link])

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (URL: [Link])

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. (URL: [Link])

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH. (URL: [Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. (URL: [Link])

-

Grignard Reagent + CO2 = Carboxylic Acid (Mechanism) - YouTube. (URL: [Link])

-

Grignard Reagent Reaction Mechanism - YouTube. (URL: [Link])

-

grignard reagent formation: Topics by Science.gov. (URL: [Link])

-

20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. (URL: [Link])

- WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1h-pyrazole-4-carboxylic acid ester - Google P

- METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)

Sources

- 1. Ethyl difluoroacetate - Safety Data Sheet [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. grignard reagent formation: Topics by Science.gov [science.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. gfl.co.in [gfl.co.in]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a key heterocyclic intermediate in the synthesis of a significant class of modern fungicides. These fungicides act as succinate dehydrogenase inhibitors (SDHIs), a critical enzyme in the mitochondrial respiratory chain of fungi. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and the biochemical mechanism of action of fungicides derived from this pyrazole core. Detailed experimental protocols for its synthesis and the assessment of succinate dehydrogenase inhibition are presented, alongside visualizations of the relevant biochemical pathways and experimental workflows to support research and development in agrochemicals and drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀F₂N₂O₂ | [1] |

| Molecular Weight | 204.17 g/mol | [1] |

| CAS Number | 141573-95-7 | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 61-65 °C | [2] |

| Boiling Point | 120 °C at 0.75 mmHg | [2] |

| Solubility | Soluble in Methanol | [2] |

| IUPAC Name | This compound | [1] |

Synthesis

The synthesis of this compound has been described in several patents, with various approaches to achieve high purity and yield. A common synthetic route involves the cyclization of a diketone precursor with methylhydrazine. Below is a representative multi-step synthesis protocol adapted from patent literature.[3][4]

Experimental Protocol: Synthesis of this compound

Materials:

-

1,3-dimethylpyrazole

-

Bromine or Iodine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Hexamethylenetetramine

-

Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent

-

Grignard reagent (e.g., isopropylmagnesium chloride)

-

Ethyl chloroformate

-

Appropriate solvents (e.g., ethanol, dichloromethane, diethyl ether)

Procedure:

-

Halogenation of 1,3-dimethylpyrazole: To a solution of 1,3-dimethylpyrazole in a suitable solvent such as ethanol, add a halogenating agent (e.g., bromine) dropwise at a controlled temperature (e.g., 5-10°C). The reaction is monitored by gas chromatography (GC) until completion to yield 4-halo-1,3-dimethyl-1H-pyrazole.[2]

-

Bromination and Hydrolysis: The 4-halo-1,3-dimethyl-1H-pyrazole is then reacted with a brominating agent like NBS in the presence of a radical initiator such as AIBN. The resulting intermediate is hydrolyzed using hexamethylenetetramine to produce 4-halo-1-methyl-1H-pyrazole-3-carbaldehyde.[3]

-

Fluorination: The aldehyde is then fluorinated to introduce the difluoromethyl group. This is typically achieved using a fluorinating agent like DAST in an appropriate solvent such as dichloromethane at a low temperature (e.g., -5°C to 0°C). The reaction progress is monitored by GC, and upon completion, the product, 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole, is isolated.[3]

-

Carboxylation: The final step involves the formation of the ethyl carboxylate group. The 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole is treated with a Grignard reagent to form a pyrazole-magnesium halide intermediate. This intermediate is then reacted with ethyl chloroformate to yield the final product, this compound. The product is purified by distillation under reduced pressure.[3]

Characterization: The final product should be characterized by spectroscopic methods to confirm its identity and purity. Expected analytical data includes:

-

¹H NMR: Signals corresponding to the ethyl group (triplet and quartet), the methyl group on the pyrazole ring (singlet), the pyrazole ring proton (singlet), and the difluoromethyl group (triplet).

-

¹³C NMR: Resonances for the carbons of the ethyl group, the pyrazole ring, the methyl group, and the difluoromethyl group (triplet due to C-F coupling).

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

Synthesis Workflow

Caption: A multi-step synthesis of the target compound.

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound serves as a precursor to a range of potent succinate dehydrogenase inhibitor (SDHI) fungicides. These fungicides target and inhibit the activity of succinate dehydrogenase (also known as Complex II), a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[5]

The inhibition of SDH disrupts cellular respiration in fungi, leading to a cascade of events:

-

Interruption of the Electron Transport Chain: By blocking the transfer of electrons from succinate to ubiquinone, the production of ATP via oxidative phosphorylation is severely hampered.[5]

-

Disruption of the TCA Cycle: The inhibition of succinate oxidation to fumarate leads to an accumulation of succinate.

-

Induction of a Pseudohypoxic State: The accumulation of succinate in the cytoplasm inhibits prolyl hydroxylase (PHD) enzymes. This leads to the stabilization of the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α), a transcription factor that is normally degraded in the presence of oxygen. The stabilization of HIF-1α triggers a hypoxic response even under normoxic conditions, a phenomenon known as pseudohypoxia.[6][7][8]

Signaling Pathway of SDH Inhibition

References

- 1. Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate | C8H10F2N2O2 | CID 11644126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN111233768A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 4. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

- 5. Complex II Biology in Aging, Health, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Modern Fungicides: A Technical Guide to Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

An In-Depth Analysis for Chemical Researchers and Agrochemical Innovators

Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, identified by its CAS number 141573-95-7, stands as a pivotal intermediate in the synthesis of a powerful class of modern agricultural fungicides.[1][2] This fluorinated pyrazole derivative is the foundational building block for numerous succinate dehydrogenase inhibitor (SDHI) fungicides, which are crucial for managing a wide spectrum of fungal diseases in vital crops.[2][3] This guide offers a comprehensive technical overview of its synthesis, properties, and profound impact on the development of advanced crop protection agents.

Core Chemical and Physical Characteristics

Commonly abbreviated as DFMMP, this compound is a white to off-white crystalline solid. Its defining structural features include a pyrazole ring, a difluoromethyl group at the 3-position, a methyl group on the nitrogen at the 1-position, and an ethyl carboxylate group at the 4-position.[2][4] The presence of the difluoromethyl group is particularly significant, as it enhances the biological activity of the resulting fungicides.[2]

| Property | Value | Source(s) |

| CAS Number | 141573-95-7 | [5] |

| Molecular Formula | C₈H₁₀F₂N₂O₂ | [2][4] |

| Molecular Weight | 204.17 g/mol | [2][4] |

| Melting Point | 61.0 to 65.0 °C | |

| Boiling Point | 120 °C at 0.75 mmHg | |

| Appearance | White to light yellow powder/crystal |

Below is the chemical structure of this compound.

Caption: Chemical structure and properties of the topic compound.

Synthesis Methodologies: A Strategic Overview

The synthesis of this compound is a critical process, with various routes developed to optimize yield, purity, and cost-effectiveness for large-scale production.[3][6] A prevalent and effective method involves the cyclization of a key precursor with methylhydrazine.[2]

A common synthetic pathway begins with the Claisen condensation of ethyl difluoroacetate, which is then cyclized with methylhydrazine.[2] This regioselective reaction yields the desired pyrazole ring structure.[2]

An alternative patented method starts with 1,3-dimethylpyrazole.[7] This raw material undergoes halogenation, followed by a series of reactions including bromination and hydrolysis to form an aldehyde intermediate.[7] This intermediate is then fluorinated and subsequently reacts with a Grignard reagent and ethyl chloroformate to produce the final product with high purity, often exceeding 99.5%.[7]

Representative Synthesis Workflow

The following diagram illustrates a generalized synthesis route, highlighting the key transformations.

Caption: Generalized workflow for the synthesis of the target molecule.

The Gateway to Advanced Fungicides

The primary and most significant application of this compound is its role as a crucial intermediate in the manufacture of SDHI fungicides.[1][2] These fungicides are highly effective against a broad range of plant pathogens.[1]

Notable SDHI fungicides derived from this intermediate include:

These active ingredients are formulated into commercial products used to protect crops such as cereals, cotton, and vegetables from diseases like septoria leaf blotch and early blight.[1]

Mechanism of Action: Disrupting Fungal Respiration

The fungicides synthesized from this pyrazole derivative function by inhibiting succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[1][2] This inhibition disrupts the fungus's energy production, ultimately leading to cell death.[2]

The core pyrazole carboxamide structure, derived from the hydrolysis of the ethyl ester to its corresponding carboxylic acid—3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid—is essential for this activity.[1][3] This acid is then coupled with various aniline moieties to create the final fungicidal molecules.

Caption: From intermediate to fungicidal action.

Safety and Handling

As a chemical intermediate, proper handling of this compound is essential. It is classified as harmful if swallowed, in contact with skin, or inhaled.[5][8] It can also cause skin and serious eye irritation, as well as respiratory irritation.[5][8]

Recommended safety precautions include:

-

Use in a well-ventilated area.[5]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.[5][9]

-

Avoid breathing dust and direct contact with skin and eyes.[5]

-

Wash hands thoroughly after handling.[5]

-

Store in a cool, well-ventilated place with the container tightly closed.[8]

In case of spills, it is important to clean them up immediately using dry procedures to avoid generating dust and to prevent the material from entering drains or waterways.[5]

Conclusion

This compound is more than just a chemical compound; it is a cornerstone of modern agricultural chemistry. Its unique structure, particularly the difluoromethyl group, has enabled the development of highly effective SDHI fungicides that play a critical role in global food security. A thorough understanding of its synthesis, properties, and applications is therefore indispensable for researchers and professionals in the agrochemical and pharmaceutical industries, paving the way for the next generation of crop protection solutions.

References

- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. This compound | 141573-95-7 | Benchchem [benchchem.com]

- 3. thieme.de [thieme.de]

- 4. Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate | C8H10F2N2O2 | CID 11644126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN111233768A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

- 9. echemi.com [echemi.com]

Structure elucidation of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

An In-depth Technical Guide to the Structure Elucidation of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

Introduction: The Significance of a Fluorinated Pyrazole Core

In the landscape of modern agrochemical and pharmaceutical development, the pyrazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in successful bioactive compounds.[1][2][3] Its unique electronic properties and metabolic stability have made it a cornerstone in drug discovery, from anti-inflammatory agents to kinase inhibitors used in oncology.[4][5] The title compound, this compound (DFMMP), represents a critical evolution of this scaffold. It is a key building block in the synthesis of a new generation of highly effective succinate dehydrogenase inhibitor (SDHI) fungicides, including major commercial products like Bixafen, Sedaxane, and Fluxapyroxad.[6][7]

The introduction of a difluoromethyl (-CHF₂) group is a strategic decision in medicinal chemistry, often used to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. However, its presence also introduces complexities into the analytical challenge of structure verification. This guide provides an in-depth, multi-technique approach to the unambiguous structure elucidation of this vital chemical intermediate, detailing not just the methods but the scientific rationale behind them.

Molecular Blueprint: The Target Structure

Before commencing analysis, we define the target structure and its constituent parts that require verification.

-

Core Scaffold: A 1-methyl-1H-pyrazole ring.

-

Key Substituents:

-

A difluoromethyl group at the C3 position.

-

An ethyl carboxylate group at the C4 position.

-

A methyl group at the N1 position.

-

Our analytical goal is to confirm the presence and, crucially, the precise connectivity (regiochemistry) of these fragments.

The Analytical Strategy: A Convergence of Evidence

No single technique can provide a complete structural picture. A robust elucidation relies on the convergence of data from multiple orthogonal methods. Our strategy integrates mass spectrometry for molecular weight and formula confirmation, infrared spectroscopy for functional group identification, and a suite of advanced nuclear magnetic resonance (NMR) techniques to map the precise atomic connectivity.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry (MS): Confirming the Molecular Identity

Expertise & Experience: Mass spectrometry is the first port of call. It provides the single most critical piece of data: the molecule's exact mass. This allows for the confirmation of the elemental composition, immediately validating or refuting the proposed formula.

Expected Results: Using a high-resolution mass spectrometer with a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecular ion, [M+H]⁺.

Data Presentation: Expected Mass Spectrometry Peaks

| Ion Species | Calculated m/z | Expected m/z | Interpretation |

|---|---|---|---|

| [C₈H₁₀F₂N₂O₂ + H]⁺ | 205.0786 | ~205.079 | Protonated molecular ion, confirming the elemental formula. |

| [C₈H₁₀F₂N₂O₂ + Na]⁺ | 227.0605 | ~227.061 | Sodium adduct, a common observation in ESI-MS. |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the ESI-TOF or ESI-Orbitrap mass spectrometer using a known standard.

-

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its exact mass to the calculated value for C₈H₁₁F₂N₂O₂⁺. A mass accuracy of <5 ppm provides high confidence in the formula.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, we are particularly interested in confirming the presence of the ester carbonyl (C=O) and the carbon-fluorine (C-F) bonds.

Expected Results: The IR spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds.

Data Presentation: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Interpretation |

|---|---|---|---|

| ~2980-3000 | Medium | C-H (sp³) | Aliphatic C-H stretches from methyl and ethyl groups. |

| ~1725 | Strong | C=O | Ester carbonyl stretch, a highly characteristic and strong peak.[9] |

| ~1550 | Medium | C=N / C=C | Pyrazole ring stretching vibrations.[10] |

| ~1250 & ~1100 | Strong | C-F | Asymmetric and symmetric C-F stretches of the -CHF₂ group. |

| ~1180 | Strong | C-O | Ester C-O stretch. |

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Record a background spectrum of the clean, empty ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the sample over the range of 4000-400 cm⁻¹.

-

Analysis: Process the resulting spectrum (background correction, ATR correction) and identify the key absorption peaks, comparing them to known correlation tables for functional groups.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the cornerstone of structure elucidation, providing an unambiguous map of the carbon-hydrogen framework. For fluorinated compounds, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential due to the profound influence of fluorine on the spectra, including large coupling constants that transmit through multiple bonds.[13][14][15]

Caption: NMR workflow for piecing together the molecular structure.

¹H NMR Spectroscopy

Purpose: To identify all distinct proton environments, their integration (number of protons), and their coupling patterns (neighboring protons).

Data Presentation: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| a | ~8.10 | s | - | 1H | Pyrazole H5 |

| b | ~6.80 | t | JH-F ≈ 54 Hz | 1H | -CH F₂ |

| c | ~4.35 | q | JH-H ≈ 7.1 Hz | 2H | -O-CH₂ -CH₃ |

| d | ~3.95 | s | - | 3H | N-CH₃ |

| e | ~1.38 | t | JH-H ≈ 7.1 Hz | 3H | -O-CH₂-CH₃ |

Rationale:

-

The pyrazole proton (H5) is a singlet as it has no adjacent proton neighbors.

-

The proton of the difluoromethyl group is a characteristic triplet due to coupling to two equivalent fluorine nuclei (n+1 rule does not apply for heteronuclear coupling; it's a doublet of doublets that appears as a triplet when J values are similar).

-

The ethyl group shows the classic quartet-triplet pattern.

-

The N-methyl group is a singlet, isolated from other protons.

¹³C NMR Spectroscopy

Purpose: To identify all unique carbon atoms. The presence of fluorine introduces C-F coupling, which splits the signals of the fluorinated carbon and adjacent carbons into multiplets.

Data Presentation: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

|---|---|---|

| ~162.0 | s | Ester C =O |

| ~145.0 | t, JC-F ≈ 25 Hz | Pyrazole C 3 |

| ~141.0 | s | Pyrazole C 5 |

| ~110.0 | t, JC-F ≈ 238 Hz | -C HF₂ |

| ~108.0 | s | Pyrazole C 4 |

| ~61.0 | s | -O-CH₂ -CH₃ |

| ~39.0 | s | N-CH₃ |

| ~14.0 | s | -O-CH₂-CH₃ |

Rationale:

-

The carbon of the -CHF₂ group shows a large one-bond coupling to fluorine, resulting in a triplet.

-

The C3 carbon of the pyrazole ring, being two bonds away from the fluorines, shows a smaller triplet splitting.

-

Using a dual {¹H, ¹⁹F} decoupler simplifies the spectrum to sharp singlets, confirming the carbon count but losing valuable coupling information.[13]

¹⁹F NMR Spectroscopy

Purpose: To directly observe the fluorine atoms. This is a highly sensitive and specific technique for fluorinated compounds.[16]

Expected Results: A single signal is expected for the two chemically equivalent fluorine atoms. In a proton-coupled spectrum, this signal will be a doublet due to coupling with the single geminal proton (JH-F ≈ 54 Hz). This provides direct evidence for the -CHF₂ moiety.

2D NMR: Assembling the Puzzle

Purpose: To establish definitive correlations between atoms, confirming the proposed regiochemistry.

-

¹H-¹H COSY: Will show a clear cross-peak between the ethyl protons at ~4.35 ppm (c) and ~1.38 ppm (e), confirming the -CH₂-CH₃ fragment.

-

¹H-¹³C HSQC: Will connect each proton signal to its directly attached carbon, for example: δ 8.10 (H5) to δ 141.0 (C5); δ 6.80 (-CHF₂) to δ 110.0 (-CHF₂); δ 3.95 (N-CH₃) to δ 39.0 (N-CH₃).

-

¹H-¹³C HMBC (Critical for Regiochemistry): This experiment reveals 2- and 3-bond correlations, which act as the "glue" to assemble the fragments.

-

Key Correlation 1: The N-methyl protons (d, ~3.95 ppm) should show a correlation to the C5 carbon (δ ~141.0), confirming the methyl group is on N1 and adjacent to C5.

-

Key Correlation 2: The pyrazole proton H5 (a, ~8.10 ppm) should show correlations to C4 (δ ~108.0) and C3 (δ ~145.0), confirming its position.

-

Key Correlation 3: The proton of the -CHF₂ group (b, ~6.80 ppm) should show a strong correlation to the C3 carbon (δ ~145.0), locking the difluoromethyl group to this position.

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.

-

¹⁹F NMR: Acquire a proton-coupled ¹⁹F spectrum.

-

2D NMR: Perform standard COSY, HSQC, and HMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to observe the key correlations.

Conclusion: A Self-Validating System of Evidence

The structure of this compound is confirmed through a logical, self-validating system of analysis.

Caption: Convergence of evidence confirming the final structure.

Mass spectrometry establishes the correct molecular formula and weight. Infrared spectroscopy confirms the presence of the required ester and difluoromethyl functional groups. Finally, the complete suite of 1D and 2D NMR experiments provides the definitive, high-resolution map of the molecule, confirming the identity and—most importantly—the precise location of each substituent on the pyrazole ring. This rigorous, multi-faceted approach ensures the highest degree of confidence in the structural assignment, a critical requirement for any compound intended for use in regulated industries like agriculture and medicine.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. Vertex AI Search. 1

-

Faria, J. V., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. 2

-

Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia.

-

Faria, J. V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1745-1766.

-

JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. JEOL Application Notes. 13

-

Ahonen, M. J., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 4(1), 1-9.

-

Faria, J. V., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. ResearchGate.

-

Benchchem. This compound | 141573-95-7. Benchchem.

-

Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 896-916.

-

Kaddouri, Y., et al. (2021). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate.

-

Krishnakumar, V., & Seshadri, S. (2014). Vibrational analysis of some pyrazole derivatives. ResearchGate.

-

TCI Chemicals. Ethyl 3-(Difluoromethyl)-1-methylpyrazole-4-carboxylate | 141573-95-7. TCI Chemicals.

-

PubChem. Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate. National Center for Biotechnology Information.

-

JEOL USA Inc. Structure Elucidation of Fluorinated Compounds by NMR. JEOL Resources.

-

JEOL Resources. Structure Elucidation of Fluorinated Compounds by NMR. JEOL Resources.

-

Krishnakumar, V., et al. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968.

-

Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR.

Sources

- 1. nbinno.com [nbinno.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. This compound | 141573-95-7 | Benchchem [benchchem.com]

- 8. Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate | C8H10F2N2O2 | CID 11644126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 14. jeolusa.com [jeolusa.com]

- 15. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]

- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a key intermediate in the synthesis of several modern fungicides. Its efficacy is intrinsically linked to its specific molecular structure.[1] A thorough understanding of its spectroscopic characteristics is paramount for quality control, reaction monitoring, and the development of new derivatives. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features and the experimental methodologies for their acquisition.

The precise arrangement of the difluoromethyl group, the methyl-pyrazole core, and the ethyl carboxylate moiety gives rise to a unique spectroscopic fingerprint. This document will dissect this fingerprint to provide researchers with a definitive reference for the structural elucidation of this important molecule.

Molecular Structure and Key Features

The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure. Below is a diagram illustrating the atomic arrangement and numbering of this compound.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | s | 1H | H5 (pyrazole ring) |

| ~6.9 | t, JHF ≈ 54 Hz | 1H | -CHF₂ |

| ~4.3 | q, JHH ≈ 7.1 Hz | 2H | -OCH₂CH₃ |

| ~3.9 | s | 3H | N-CH₃ |

| ~1.3 | t, JHH ≈ 7.1 Hz | 3H | -OCH₂CH₃ |

Interpretation and Rationale:

-

The downfield singlet at approximately 8.0 ppm is characteristic of the lone proton on the pyrazole ring (H5), deshielded by the aromatic system and the adjacent ester group.

-

The triplet observed around 6.9 ppm is a key signature of the difluoromethyl group. The proton is split by the two adjacent fluorine atoms into a triplet, a phenomenon dictated by the (n+1) rule where n is the number of neighboring equivalent fluorine atoms. The large coupling constant (JHF) of approximately 54 Hz is typical for geminal H-F coupling.

-

The quartet and triplet of the ethyl ester group are classic patterns. The methylene protons (-OCH₂CH₃) are split by the three methyl protons into a quartet, while the methyl protons (-OCH₂CH₃) are split by the two methylene protons into a triplet.

-

The singlet at around 3.9 ppm corresponds to the three protons of the N-methyl group, which have no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C=O (ester) |

| ~145 | C3 (pyrazole ring) |

| ~140 | C5 (pyrazole ring) |

| ~115 (t, JCF ≈ 238 Hz) | -CHF₂ |

| ~110 | C4 (pyrazole ring) |

| ~60 | -OCH₂CH₃ |

| ~39 | N-CH₃ |

| ~14 | -OCH₂CH₃ |

Interpretation and Rationale:

-

The carbonyl carbon of the ester group is the most downfield signal, typically appearing around 163 ppm.

-

The carbons of the pyrazole ring appear in the aromatic region, with their specific shifts influenced by the substituents.

-

The carbon of the difluoromethyl group is observed as a triplet due to coupling with the two fluorine atoms, with a large one-bond C-F coupling constant (JCF) of approximately 238 Hz.

-

The remaining signals for the ethyl and N-methyl groups appear in the expected upfield regions.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial technique for confirming the presence and environment of fluorine atoms.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -115 | d, JFH ≈ 54 Hz | -CHF₂ |

Interpretation and Rationale:

-

The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethyl group.

-

This signal will appear as a doublet due to coupling with the geminal proton, with a coupling constant that should match the H-F coupling observed in the ¹H NMR spectrum.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for reliable data.

Figure 2: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1580 | Medium | C=C/C=N stretch (pyrazole ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100-1200 | Strong | C-F stretch |

Interpretation and Rationale:

-

The most prominent peak in the IR spectrum is the strong absorption around 1720 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of the ester group.

-

The C-H stretching vibrations of the methyl and ethyl groups are expected in the 2900-3000 cm⁻¹ region.

-

The pyrazole ring will exhibit characteristic C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ region.

-

Strong absorptions in the 1100-1250 cm⁻¹ range are indicative of the C-O stretching of the ester and the C-F stretching of the difluoromethyl group.

Experimental Protocol: IR Spectroscopy

Figure 3: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

| m/z | Interpretation |

| 204 | [M]⁺, Molecular ion |

| 159 | [M - OCH₂CH₃]⁺ |

| 131 | [M - OCH₂CH₃ - CO]⁺ |

Interpretation and Rationale:

-

The molecular ion peak ([M]⁺) is expected at m/z 204, corresponding to the molecular weight of the compound (C₈H₁₀F₂N₂O₂).[1]

-

A common fragmentation pathway for ethyl esters is the loss of the ethoxy group (-OCH₂CH₃), which would result in a fragment at m/z 159.

-

Subsequent loss of a carbonyl group (CO) from this fragment would lead to a peak at m/z 131.

Fragmentation Pathway

Figure 4: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry

Figure 5: General workflow for Electrospray Ionization (ESI) Mass Spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of this compound. The distinct signals in the ¹H, ¹³C, and ¹⁹F NMR spectra, coupled with the characteristic absorptions in the IR spectrum and the logical fragmentation pattern in the mass spectrum, create a robust analytical profile. This information is invaluable for researchers in agrochemical synthesis and drug development, ensuring the identity and purity of this critical building block.

References

Biological Activity of Novel Pyrazole Derivatives: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural features, including the ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, make it a versatile core for designing potent and selective therapeutic agents.[3][4] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their development as anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral agents.[5][6][7] Several pyrazole-containing drugs, such as the COX-2 inhibitor Celecoxib, the kinase inhibitor Sunitinib, and the erectile dysfunction drug Sildenafil, have achieved significant clinical success, underscoring the therapeutic importance of this heterocyclic motif.[8][9][10] This guide provides a detailed overview of the recent advancements in the biological evaluation of novel pyrazole derivatives, focusing on their anti-inflammatory, anticancer, and antimicrobial activities.

Anti-inflammatory Activity

Pyrazole derivatives are renowned for their anti-inflammatory properties, largely attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[8][11] The development of selective COX-2 inhibitors like Celecoxib has been a major focus, aiming to provide anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[8] Modern research explores derivatives that modulate other inflammatory targets, including lipoxygenase (LOX) and pro-inflammatory cytokines like TNF-α and interleukins, often exhibiting dual-targeting capabilities.[8][12]

Data Presentation: Anti-inflammatory Activity of Pyrazole Derivatives

The following table summarizes the in vitro and in vivo anti-inflammatory activity of selected novel pyrazole derivatives.

| Compound/Series | Target/Assay | IC50 / % Inhibition / ED50 | Selectivity Index (SI) (COX-1/COX-2) | Reference(s) |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 / COX-1 Inhibition | IC50: 0.02 μM (COX-2), 4.5 μM (COX-1) | 225 | [8] |

| Pyrazole-thiazole hybrid | COX-2 / 5-LOX Inhibition | IC50: 0.03 μM (COX-2), 0.12 μM (5-LOX) | N/A | [8] |

| Thiazolidindione-pyrazole hybrid (129b) | COX-2 / COX-1 Inhibition | IC50: 0.88 μM (COX-2) | 9.26 | [1] |

| 1,3,5-triphenyl-1H-pyrazole derivatives (4a, 4b) | Carrageenan-induced paw edema (in vivo) | 48.71% inhibition (4a) | N/A | [12] |

| Pyrazole derivative (9b) | LPS-induced TNF-α release (in vitro) | 66.4% inhibition | N/A | [12] |

| Pyrazole derivative (3b) | COX-2 / COX-1 Inhibition | IC50: 39.43 nM (COX-2), 876 nM (COX-1) | 22.21 | [13] |

| Pyrazole derivative (5b) | COX-2 / COX-1 Inhibition | IC50: 38.73 nM (COX-2), 677 nM (COX-1) | 17.47 | [13] |

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay: The ability of compounds to inhibit ovine COX-1 and COX-2 is determined using an enzyme immunoassay kit. The assay measures the conversion of arachidonic acid to Prostaglandin E2 (PGE2).

-

Preparation: Test compounds and reference drugs (e.g., Celecoxib) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Reaction Mixture: In a 96-well plate, the reaction mixture is prepared containing Tris-HCl buffer (pH 8.0), glutathione, hematin, and the respective enzyme (COX-1 or COX-2).

-

Incubation: The test compounds at various concentrations are pre-incubated with the enzyme for a short period (e.g., 15 minutes) at room temperature.

-

Initiation: The reaction is initiated by adding arachidonic acid as the substrate. The plate is then incubated for a specified time (e.g., 10 minutes) at 37°C.

-

Termination and Measurement: The reaction is stopped by adding a quenching solution. The concentration of PGE2 produced is quantified using a specific ELISA kit, and absorbance is read on a plate reader.

-

Calculation: The IC50 value (the concentration of the compound required to inhibit 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the compound concentration.[13][14]

In Vivo Carrageenan-Induced Paw Edema Assay: This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.

-

Animals: Wistar rats or Swiss albino mice are used. The animals are fasted overnight before the experiment.

-

Compound Administration: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 10 mg/kg). A control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin or Celecoxib.

-

Induction of Edema: After a set time (e.g., 1 hour) post-compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is given into the right hind paw of each animal.

-

Measurement: The paw volume is measured using a plethysmometer at time 0 (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

-

Calculation: The percentage of edema inhibition is calculated for each group relative to the control group using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[8][12]

Mandatory Visualizations

Caption: COX enzyme inhibition by pyrazole derivatives.

Caption: Workflow for anti-inflammatory drug discovery.

Anticancer Activity

The pyrazole scaffold is a cornerstone in the design of modern anticancer agents, particularly as inhibitors of protein kinases that are crucial for tumor growth and proliferation.[3][15] Many derivatives have been developed to target key signaling pathways, including those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[3] By inhibiting these targets, pyrazole compounds can suppress angiogenesis, halt the cell cycle, and induce apoptosis in cancer cells.[16][17]

Data Presentation: Anticancer Activity of Pyrazole Derivatives

The following table summarizes the cytotoxic activity of various pyrazole derivatives against human cancer cell lines.

| Compound/Series | Cancer Cell Line / Target | IC50 (µM) | Reference(s) |

| 1,2,3-triazole-pyrazole hybrid (163) | HepG-2 (Liver) | 12.22 | [1] |

| 1,2,3-triazole-pyrazole hybrid (163) | HCT-116 (Colon) | 14.16 | [1] |

| Pyrazolo[1,5-a]pyrimidine derivative (157) | HCT-116 (Colon) | 1.51 | [1] |

| Indole-pyrazole hybrid (33) | CDK2 | 0.074 | [3] |

| Pyrazolone-pyrazole derivative (27) | VEGFR-2 | 0.828 | [3] |

| Pyrazole carbaldehyde derivative (43) | MCF-7 (Breast) | 0.25 | [3] |

| Fused pyrazole derivative (50) | EGFR / VEGFR-2 | 0.09 (EGFR), 0.23 (VEGFR-2) | [3] |

| Pyrazole-thiazolidinone hybrid (4a) | Lung Cancer Cell Line | 31.01% inhibition (at unspecified conc.) | [18] |

| Pyrazole benzamide derivative | MCF-7 (Breast) | 4.98 (as µg/mL) | [16] |

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the test pyrazole derivatives. A control group with vehicle (e.g., DMSO) and a blank group with medium only are included.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

-

MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Calculation: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting cell viability against compound concentration.[16]

Kinase Inhibition Assay (General Protocol): This assay measures the ability of a compound to inhibit the activity of a specific protein kinase (e.g., VEGFR-2).

-

Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the purified kinase, a specific substrate (peptide), ATP, and a buffer solution.

-

Compound Addition: The pyrazole derivative is added at various concentrations.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a set time.

-

Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P-ATP) or, more commonly, luminescence-based assays (e.g., ADP-Glo™) that measure the amount of ADP produced.

-

Calculation: The kinase activity is measured, and the IC50 value is calculated from the dose-response curve.[3]

Mandatory Visualizations

Caption: Inhibition of VEGFR-2 signaling by pyrazoles.

Caption: Experimental workflow for the MTT assay.

Antimicrobial Activity

Pyrazole derivatives constitute a significant class of antimicrobial agents, with research demonstrating their efficacy against a wide range of pathogens, including Gram-positive and Gram-negative bacteria and various fungal species.[19][20] Some novel pyrazole-based compounds have shown potent activity against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), making them promising candidates for tackling the challenge of antimicrobial resistance.[10][21] The mechanism of action often involves the disruption of essential cellular processes in the microbes.

Data Presentation: Antimicrobial Activity of Pyrazole Derivatives

The table below highlights the Minimum Inhibitory Concentration (MIC) or inhibition zones for selected pyrazole derivatives against various microorganisms.

| Compound/Series | Microorganism | MIC (µg/mL) / Inhibition Zone (mm) | Reference(s) |

| Thiazolo-pyrazole derivative (17) | MRSA | MIC: 4 | [21] |

| Imidazo-pyridine pyrazole (18) | E. coli, K. pneumoniae, etc. | MBC: <1 | [21] |

| Pyrazole-carbothiohydrazide (21a) | S. aureus | Inhibition Zone: 22 mm | [22] |

| Pyrazole-carbothiohydrazide (21a) | B. subtilis | Inhibition Zone: 30 mm | [22] |

| Pyrazole-carbothiohydrazide (21a) | A. niger (fungus) | Inhibition Zone: 35 mm | [22] |

| Pyrazole-carbothiohydrazide (21a) | S. aureus | MIC: 62.5 | [22] |

| Amino pyrazole derivative (AP-1) | Antimicrobial activity | "Good activity" (quantitative not specified) | [23] |

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC): This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation: A serial two-fold dilution of the test pyrazole compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: A positive control well (microorganism with no compound) and a negative control well (medium only) are included on each plate.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.[21]

Agar Disc Diffusion Method: This is a qualitative method to test the susceptibility of bacteria to an antimicrobial agent.

-

Plate Preparation: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of a sterile agar plate (e.g., Mueller-Hinton Agar).

-

Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test pyrazole compound.

-

Placement and Incubation: The discs are placed on the surface of the inoculated agar plate. The plate is then incubated under suitable conditions (e.g., 37°C for 18-24 hours).

-

Measurement: If the compound is effective, it diffuses into the agar and inhibits the growth of the microorganism, resulting in a clear circular zone of inhibition around the disc. The diameter of this zone is measured in millimeters (mm). The size of the zone is proportional to the susceptibility of the microorganism to the compound.[19]

Mandatory Visualizations

Caption: Workflow for antimicrobial screening of pyrazoles.

References

- 1. mdpi.com [mdpi.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchr.org [jchr.org]

- 5. nbinno.com [nbinno.com]

- 6. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciencescholar.us [sciencescholar.us]

- 12. tandfonline.com [tandfonline.com]

- 13. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. srrjournals.com [srrjournals.com]

- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijnrd.org [ijnrd.org]

- 19. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 20. mdpi.com [mdpi.com]

- 21. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. asianpubs.org [asianpubs.org]

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and its esters

An In-depth Technical Guide: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid and its Esters

For Researchers, Scientists, and Agrochemical Development Professionals

Executive Summary

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, commonly referred to as DFPA, is a pivotal heterocyclic building block in the modern agrochemical industry.[1][2] Its significance is anchored in its role as the core structural component for a highly successful class of fungicides: the succinate dehydrogenase inhibitors (SDHIs).[1][3] These fungicides are essential for protecting staple crops from a wide spectrum of devastating fungal diseases. This guide provides a comprehensive technical overview of DFPA and its derivatives, designed for professionals in chemical research and development. We will explore its mechanism of action, compare key industrial synthesis strategies, provide detailed experimental protocols, and discuss the structure-activity relationships that drive the development of next-generation fungicides. The narrative emphasizes the causality behind synthetic choices and analytical validation, reflecting the perspective of a senior application scientist.

Introduction: The Rise of a Key Building Block

The pyrazole carboxamide scaffold has become a cornerstone in the development of high-efficacy agricultural products.[2][4] The unique physicochemical properties conferred by the difluoromethyl group at the 3-position and the methyl group at the 1-position of the pyrazole ring have led to a new generation of potent and selective fungicides.

The Target: Succinate Dehydrogenase (Complex II)

The biological efficacy of DFPA-derived amides stems from their ability to inhibit succinate dehydrogenase (SDH), also known as Complex II, a critical enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle of fungi.[3][4] By binding to the ubiquinone-binding site of the SDH enzyme, these molecules interrupt the fungus's energy production, leading to cessation of growth and eventual cell death. This targeted mechanism of action provides excellent fungicidal activity while often maintaining selectivity and safety for the host crop.

Caption: Fungal mitochondrial respiration and the inhibitory action of DFPA-derived amides on Complex II.

Physicochemical Properties of the Core Acid

The physical and chemical properties of DFPA are foundational to its handling, reaction optimization, and regulatory assessment.

| Property | Value | Reference(s) |

| CAS Number | 176969-34-9 | [3][5][6] |

| Molecular Formula | C₆H₆F₂N₂O₂ | [3][6][7] |

| Molar Mass | 176.12 g/mol | [3][7] |

| Appearance | White to light yellow crystalline powder | [8] |

| Melting Point | 200-202 °C | [3][9] |

| IUPAC Name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | [3] |

Synthesis of the Core Acid (DFPA): A Comparative Analysis

The commercial viability of DFPA-derived fungicides is highly dependent on efficient, scalable, and cost-effective synthesis of the core acid. Several routes have been developed, each with distinct advantages and challenges.

The Inaugural Monsanto Pathway (Ester Hydrolysis Route)

The first synthesis, reported in 1993, established a foundational pathway that remains relevant.[3] This route begins with the ethyl ester of difluoroacetoacetic acid, which undergoes condensation with triethyl orthoformate. The subsequent cyclization with methyl hydrazine is a critical step that forms the pyrazole ring. However, this reaction can yield a mixture of isomers, including the undesired 5-(difluoromethyl) isomer, necessitating careful control and purification. The final step is a straightforward ester hydrolysis using a strong base like sodium hydroxide to yield the target carboxylic acid.[3]

The AGC Acetyl Pyrazole Oxidation Route

A more recent and optimized route developed by AGC Inc. offers significant improvements in purity and cost-effectiveness.[1] This strategy cleverly avoids the challenges of the final hydrolysis step by building the acid functionality at the end of the sequence. It begins with a different starting material, dimethylaminovinyl methyl ketone (DMAB), which undergoes difluoroacetylation. The subsequent cyclization with methyl hydrazine is controlled to minimize isomer formation. The key innovation is the final step: a clean and high-yield oxidation of the 4-acetyl group using sodium hypochlorite (NaOCl) to directly form the carboxylic acid, DFPA, in very high purity.[1]

Caption: High-level comparison of the classic Monsanto and modern AGC synthetic routes to DFPA.

Detailed Protocol: Lab-Scale Synthesis via Acetyl Pyrazole Route

This protocol is a representative example based on the principles of the AGC route for its efficiency and high purity outcome.[1]

-

Step 1: Difluoroacetylation of DMAB: In a nitrogen-purged reactor, charge dimethylaminovinyl methyl ketone (DMAB) and an appropriate solvent (e.g., dioxane). Cool the mixture. Add N,N-diisopropylethylamine as an acid scavenger. Slowly add a difluoroacetylating agent (e.g., difluoroacetyl fluoride). Maintain the temperature during the addition. Stir until reaction completion is confirmed by HPLC.

-

Step 2: Cyclization to form 4-Acetyl Pyrazole: To the reaction mixture from Step 1, add methyl hydrazine (aqueous solution) at a controlled low temperature (-30 °C to 0 °C).[2] After the initial condensation, allow the reaction to warm and then heat to promote cyclization (50-120 °C).[2] The use of a co-solvent and careful temperature control is critical to minimize the formation of regioisomers.

-

Step 3: Oxidation to DFPA: Cool the mixture containing the 4-acetyl pyrazole intermediate. Add an aqueous solution of sodium hypochlorite (NaOCl) dropwise. The reaction is typically biphasic, and a phase-transfer catalyst can be employed to improve reaction kinetics.[1] Monitor the reaction by HPLC until the starting material is consumed.

-

Step 4: Work-up and Isolation: Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the crude DFPA. Filter the solid, wash with cold water, and dry.

-

Step 5: Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield DFPA of high purity (>99.5%).[2]

Synthesis of DFPA Esters and Bioactive Amide Derivatives

While DFPA is the key building block, it is the amide derivatives that function as the active fungicidal agents. The conversion of the carboxylic acid to these amides is a critical final step in the synthesis of numerous commercial products.

The Critical Step: Conversion to Bioactive Amides

The carboxylic acid group of DFPA is not sufficiently reactive to directly form an amide bond with the typically electron-poor anilines used in SDHI fungicides. Therefore, it must first be "activated." The most common and industrially scalable method is the conversion to a highly reactive acid chloride.

-